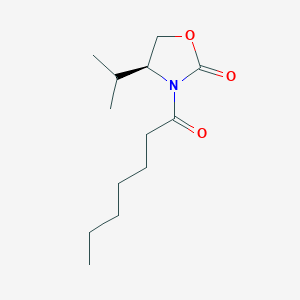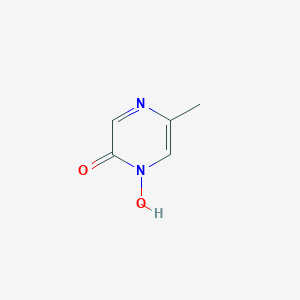
N-Methyl-N-vinylacetamide
Overview
Description
N-Methyl-N-vinylacetamide: is an organic compound with the molecular formula C5H9NO . It is a colorless to pale yellow liquid that is miscible with water and various organic solvents. This compound is primarily used as a monomer in the production of polymers and copolymers, which have applications in various industries, including pharmaceuticals, coatings, and adhesives .
Mechanism of Action
Target of Action
N-Methyl-N-vinylacetamide (NMVA) is a chemical compound with the molecular formula C5H9NO It’s known that nmva can be polymerized by various radical polymerization processes .
Mode of Action
The exact mode of action of NMVA is not well-studied. As a monomer, it can undergo polymerization to form a polymer. The polymerization process involves the formation of free radicals, which can initiate a chain reaction leading to the formation of a polymer .
Biochemical Pathways
It’s known that nmva can act as a solvent and dissolution agent for poorly soluble substances .
Pharmacokinetics
It’s known that nmva has a boiling point of 70 °c/25 mmhg and a density of 0959 g/mL at 25 °C .
Result of Action
It’s known that nmva can be used in the synthesis of polymers .
Action Environment
The action, efficacy, and stability of NMVA can be influenced by environmental factors such as temperature and pressure. For instance, NMVA has a boiling point of 70 °C/25 mmHg , indicating that it can evaporate under high temperature or low pressure conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-N-vinylacetamide can be synthesized through the reaction of N-methylacetamide with vinyl chloride in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the N-methylacetamide, allowing it to react with the vinyl chloride to form the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction is carried out at controlled temperatures and pressures to optimize the conversion rate and minimize by-products. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-N-vinylacetamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form N-methylacetamide and acetic acid.
Addition Reactions: It can participate in addition reactions with electrophiles and nucleophiles due to the presence of the vinyl group.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are employed.
Addition Reactions: Reagents such as halogens, hydrogen halides, and organometallic compounds are used.
Major Products Formed:
Polymerization: Poly(this compound) and copolymers with other monomers.
Hydrolysis: N-methylacetamide and acetic acid.
Addition Reactions: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-Methyl-N-vinylacetamide is used as a monomer in the synthesis of polymers and copolymers. These materials are studied for their unique properties, such as hydrophilicity, thermal stability, and mechanical strength .
Biology: In biological research, this compound-based polymers are explored for their potential use in drug delivery systems. These polymers can form hydrogels that encapsulate drugs, allowing for controlled release and targeted delivery .
Medicine: The compound is investigated for its potential use in medical devices and implants. Its biocompatibility and ability to form hydrogels make it suitable for applications such as wound dressings and tissue engineering .
Industry: this compound is used in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
- N-Vinylformamide
- N-Vinylcaprolactam
- N-Vinylpyrrolidinone
- N,N-Dimethylacrylamide
Comparison: N-Methyl-N-vinylacetamide is unique due to its specific combination of the vinyl and acetamide groups. This structure imparts distinct properties such as hydrophilicity and reactivity, making it suitable for applications where other similar compounds may not perform as well. For example, N-Vinylpyrrolidinone is also used in polymer production, but this compound offers better thermal stability and mechanical strength in certain applications .
Properties
IUPAC Name |
N-ethenyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLUGRYDUHRLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26616-03-5 | |
| Record name | Poly(N-methyl-N-vinylacetamide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26616-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4052003 | |
| Record name | N-Methyl-N-vinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3195-78-6 | |
| Record name | N-Methyl-N-vinylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3195-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-vinylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003195786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-ethenyl-N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-N-vinylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-N-vinylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-N-VINYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL7LDW4PGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl (3R)-3-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl]octanoate](/img/structure/B20266.png)








![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)
